2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(4-phenylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS2/c1-2-17-22-21-26(23-17)20(27)19(29-21)18(16-9-6-14-28-16)25-12-10-24(11-13-25)15-7-4-3-5-8-15/h3-9,14,18,27H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQPXCAPTAWJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a4-phenylpiperazin-1-yl moiety have been reported to act as acetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Mode of Action
Biochemical Pathways
The compound likely affects the cholinergic neurotransmission pathway by inhibiting acetylcholinesterase. This leads to an increase in acetylcholine levels, enhancing neurotransmission and potentially improving cognitive function.
Pharmacokinetics
Similar compounds have been reported to possess good drug-likeness profiles, suggesting that they may have favorable absorption, distribution, metabolism, and excretion properties.
Result of Action
The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic neurotransmission. This may result in improved cognitive function, particularly in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease.
Biochemical Analysis
Biochemical Properties
2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase is characterized by competitive inhibition, where the compound binds to the active site of the enzyme, preventing the substrate from accessing it. Additionally, this compound may interact with other proteins and biomolecules, such as receptors and ion channels, influencing their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters and their receptors. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. This can lead to changes in gene expression and cellular metabolism, as the increased acetylcholine levels activate downstream signaling cascades. The compound’s impact on cellular metabolism may include alterations in energy production and utilization, as well as changes in the synthesis and degradation of biomolecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes and receptors. As a competitive inhibitor of acetylcholinesterase, this compound binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine. This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling and modulate various physiological processes. Additionally, this compound may interact with other receptors and ion channels, influencing their activity and contributing to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of acetylcholinesterase and prolonged enhancement of cholinergic signaling. These long-term effects may include changes in gene expression, cellular metabolism, and overall cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory by increasing acetylcholine levels and cholinergic signaling. At higher doses, the compound may exhibit toxic or adverse effects, including overstimulation of cholinergic pathways and potential neurotoxicity. Threshold effects have been observed, where the beneficial effects of the compound are maximized at an optimal dose, beyond which adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as an acetylcholinesterase inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body. The metabolic pathways of this compound may also involve interactions with cofactors and other enzymes, influencing its overall pharmacokinetics and pharmacodynamics. Additionally, the compound’s effects on metabolic flux and metabolite levels may be observed, particularly in tissues with high cholinergic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. This compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, the compound may interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. The distribution of this compound is also influenced by its lipophilicity, which allows it to readily diffuse across cell membranes and reach its site of action.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target biomolecules. The presence of targeting signals or post-translational modifications may influence the compound’s localization to specific compartments or organelles within the cell. Additionally, the compound’s activity may be modulated by its subcellular localization, as interactions with different biomolecules in various cellular compartments can influence its overall pharmacological effects.
Biological Activity
The compound 2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (often referred to as ETPT) is a synthetic derivative belonging to the thiazolo[3,2-b][1,2,4]triazole family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of antimicrobial , antifungal , and anticancer research. This article explores the biological activity of ETPT, summarizing its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of ETPT is , with a molecular weight of 464.5 g/mol. The structure includes a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6OS |
| Molecular Weight | 464.5 g/mol |
| CAS Number | 898366-53-5 |
Synthesis
The synthesis of ETPT typically involves multi-step organic reactions that incorporate piperazine and thiophene derivatives. The synthetic pathway often includes the formation of the thiazolo-triazole core followed by functionalization with the piperazine moiety. Recent studies have optimized these synthetic routes to improve yield and purity.
Anticancer Activity
Recent research has demonstrated that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer properties. For instance, a study evaluating various derivatives found that specific modifications led to enhanced cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
Key Findings:
- Compounds with halogen substitutions on the phenyl ring showed improved activity against breast cancer cells.
- The presence of the thiophene moiety was crucial for enhancing the interaction with cancer cell receptors.
Antimicrobial and Antifungal Properties
ETPT has also been investigated for its antimicrobial and antifungal activities. The 1,2,4-triazole core is recognized for its broad-spectrum antifungal activity. In vitro studies have indicated that ETPT exhibits potent antifungal effects comparable to established antifungal agents .
Activity Classification:
- Excellent: MIC ≤ 0.06 μg/mL
- Good: MIC = 4–8 μg/mL
- Modest: MIC = 16–32 μg/mL
- Poor: MIC ≥ 32 μg/mL
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the piperazine and thiophene components significantly influence biological activity. For example:
- The introduction of electron-withdrawing groups on the phenyl ring enhances anticancer efficacy.
- Variations in alkyl chain length at position five of the thiazolo-triazole scaffold affect solubility and bioavailability.
Case Studies
- In Vitro Evaluation Against Cancer Cell Lines
- Antifungal Activity Assessment
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally similar analogues from the literature:
Key Observations:
- Piperazine Modifications : The target’s 4-phenylpiperazine group balances lipophilicity and receptor affinity, whereas the ethylpiperazine in prioritizes metabolic stability via the CF₃ group. The hydroxyethyl group in improves solubility but may reduce blood-brain barrier penetration.
- Aromatic Groups : Thiophene (target) offers distinct electronic properties compared to phenyl () or trifluoromethylphenyl (). Thiophene’s sulfur atom may engage in unique hydrophobic or coordination interactions.
- Hydroxyl vs. Ketone : The hydroxyl group in the target contrasts with the ketone in ’s triazolone core, affecting hydrogen-bonding capacity and acidity.
Pharmacological Implications
While direct activity data for the target compound is unavailable, insights can be drawn from analogues:
- CNS Targeting : Piperazine derivatives often interact with serotonin or dopamine receptors. The phenylpiperazine moiety in the target could indicate neuropsychiatric applications, whereas the hydroxyethyl group in may limit CNS penetration .
- Electron-Withdrawing Effects : The CF₃ group in enhances resistance to oxidative metabolism, a feature absent in the target but critical for pharmacokinetic optimization .
Structural and Crystallographic Insights
- Planarity and Packing : ’s triazolothiadiazole core is planar, with intermolecular C–H⋯π interactions stabilizing crystal packing. The target’s thiophene and phenylpiperazine groups may introduce steric hindrance, reducing planarity .
- Dihedral Angles : The 74.34° dihedral angle between the triazolothiadiazole and benzene rings in suggests flexibility; the target’s bulkier substituents may further increase conformational diversity .
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions are critical for high yield?
The synthesis typically involves multi-step heterocyclic condensation and functionalization. A general approach includes:
- Step 1 : Formation of the thiazolo-triazole core via cyclization of thiosemicarbazides or hydrazides with carbonyl derivatives, as seen in analogous triazole-thione syntheses (e.g., using 2-thiophenecarboxylic acid hydrazide and phenylisothiocyanate in ethanol under reflux) .
- Step 2 : Mannich or nucleophilic substitution reactions to introduce the 4-phenylpiperazinyl and thiophenylmethyl groups. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C facilitates selective alkylation/arylation .
- Critical Conditions : Strict temperature control (70–80°C), solvent choice (e.g., PEG-400 for solubility), and catalyst loading (10 wt% Bleaching Earth Clay) to minimize side reactions. TLC monitoring ensures reaction completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- IR Spectroscopy : Prioritize absorptions for hydroxyl (≈3200–3500 cm⁻¹), triazole C=N (≈1520–1600 cm⁻¹), and thiophene C-S (≈690–750 cm⁻¹) groups .
- ¹H/¹³C NMR : Key markers include:
- Thiophene protons (δ 6.8–7.5 ppm, multiplet) and piperazine N-CH₂ (δ 2.5–3.5 ppm) .
- Thiazolo-triazole carbons (C=O at ≈160–170 ppm, C-S at ≈120–130 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns matching the complex structure.
Q. What purification strategies are recommended to isolate this compound from reaction byproducts?
- Recrystallization : Use water-miscible solvents (e.g., ethanol/water mixtures) to remove polar impurities. For example, cooling the reaction mixture to 0–5°C precipitates the product .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate regioisomers or unreacted intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?
- Comparative Analysis : Cross-reference experimental spectra with computational predictions (DFT calculations for NMR chemical shifts) .
- X-ray Crystallography : Use SHELXL for single-crystal refinement to unambiguously confirm bond lengths, angles, and tautomeric states .
- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping proton signals (e.g., OH vs. NH groups) .
Q. What computational strategies are recommended to predict biological activity or binding mechanisms?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Validate docking poses with MD simulations (GROMACS) to assess stability .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenylpiperazine moiety) with bioactivity data (IC₅₀ values) using Gaussian or COSMO-RS .
Q. How should researchers investigate tautomeric behavior or electronic properties to understand reactivity?
- UV-Vis Spectroscopy : Monitor tautomeric equilibria (e.g., thione ↔ thiol) in solvents of varying polarity (e.g., DMSO vs. hexane) .
- Cyclic Voltammetry : Assess redox potentials to identify electron-rich regions (e.g., thiophene or triazole rings) prone to electrophilic attack .
- DFT Calculations : Optimize tautomer geometries at the B3LYP/6-31G(d) level to predict dominant forms under physiological conditions .
Methodological Notes
- Data Validation : Always cross-check spectral data with synthetic replicates and literature analogs (e.g., triazole-thiones in ).
- Advanced Refinement : For crystallographic ambiguities, employ twin refinement or multi-conformer models in SHELXL .
- Biological Assays : Pair computational predictions with in vitro enzyme inhibition assays (e.g., microplate-based fluorometric tests) to validate activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
